Cas no 112408-68-1 (3'-deoxy-4-O-methylsappanol)

3'-deoxy-4-O-methylsappanol structure
3'-deoxy-4-O-methylsappanol structure
Product name:3'-deoxy-4-O-methylsappanol
CAS No:112408-68-1
MF:C17H18O5
Molecular Weight:302.322
CID:2022569
PubChem ID:13846680

3'-deoxy-4-O-methylsappanol 化学的及び物理的性質

名前と識別子

    • 3'-Deoxy-O-methyl-sappanol
    • 4-Me ether-3-(4-Hydroxybenzyl)-3,4,7-chromantriol
    • 3'-Deoxy-4-O-methylsappanol
    • 2H-1-Benzopyran-3,7-diol, 3-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-, (3R-cis)-; (3R,4S)-3-[(3,4-Dihydroxyphenyl)methyl]-3,4-dihydro-4-methoxy-2H-1-benzopyran-3,7-diol
    • (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
    • 3invertedexclamationmark-Deoxy-4-O-methylsappanol
    • (3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
    • AKOS040761087
    • 3 inverted exclamation mark -Deoxy-4-O-methylsappanol
    • 112408-68-1
    • CHEMBL518739
    • HY-N9316
    • 3'-deoxy- 4-O-methylsappanol
    • FS-7972
    • DTXSID101131312
    • CS-0159367
    • DA-49578
    • 3'-deoxy- 4-O-Methylsappanol
    • 3'-deoxy-4-O-methylsappanol
    • インチ: InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1
    • InChIKey: NRDMATSOBGRQDO-DLBZAZTESA-N
    • SMILES: CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O

計算された属性

  • 精确分子量: 302.11542367g/mol
  • 同位素质量: 302.11542367g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 368
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 79.2Ų

じっけんとくせい

  • Color/Form: Powder

3'-deoxy-4-O-methylsappanol 関連文献

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:112408-68-1)3'-Deoxy-4-O-Methylsappanol
TBW00383
Purity:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
Price ($):Inquiry